2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
Overview
Description
2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide is a chemical compound with the molecular formula C14H19Cl2NO and a molecular weight of 288.21 g/mol . This compound is used as a certified reference material in various analytical applications, including method development for qualitative and quantitative analyses, daily calibration, and routine quality control testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide involves the reaction of 2,6-dimethylphenylamine with 2,6-dichlorohexanoyl chloride under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for use as a reference material .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide has several scientific research applications, including:
Chemistry: Used as a reference material for method development and calibration in analytical chemistry.
Biology: Employed in studies involving sodium channels and other biological targets.
Medicine: Investigated for its potential use as an impurity standard in pharmaceutical formulations.
Industry: Utilized in quality control testing and validation of analytical methods in various industries.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide involves its interaction with molecular targets such as sodium channels . The compound binds to these channels, modulating their activity and affecting the flow of sodium ions across cell membranes . This interaction can influence various physiological processes, including nerve signal transmission and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: A local anesthetic commonly used in medical procedures.
Lidocaine: Another local anesthetic with similar properties to bupivacaine.
Ropivacaine: A local anesthetic with a similar structure and function to bupivacaine.
Uniqueness
2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide is unique due to its specific chemical structure and its use as a reference material in analytical applications . Unlike other local anesthetics, it is primarily used for quality control and method validation purposes .
Properties
IUPAC Name |
2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-10-6-5-7-11(2)13(10)17-14(18)12(16)8-3-4-9-15/h5-7,12H,3-4,8-9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPMUNZBGKBWPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(CCCCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254276 | |
Record name | 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037184-07-8 | |
Record name | 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1037184-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037184078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DICHLORO-N-(2,6-DIMETHYLPHENYL)HEXANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4I7LD5FD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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